molecular formula C8H9NO3S B1425393 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1266936-58-6

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1425393
CAS No.: 1266936-58-6
M. Wt: 199.23 g/mol
InChI Key: MEPUJIXKIDJYNN-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol . It is typically supplied as a solid powder and should be stored at room temperature . The core structural motif of a thiazole ring fused with a tetrahydrofuran (oxolane) ring makes this carboxylic acid a versatile precursor for the synthesis of more complex molecules. Its primary research application is as a key intermediate in the design and development of novel bioactive agents. Scientific studies have demonstrated that thiazole-5-carboxylic acid derivatives are rationally designed and evaluated as potent inhibitors of the xanthine oxidase enzyme, a key target in the treatment of conditions like gout . Furthermore, structurally similar thiazole derivatives are frequently investigated for a range of pharmacological activities, including anticancer and antibacterial effects, highlighting the potential of this chemical scaffold in various therapeutic areas . As a carboxylic acid, the compound readily undergoes various coupling and derivatization reactions, allowing researchers to create diverse compound libraries for biological screening. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUJIXKIDJYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Toxicological Assessment of Thiazole Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The thiazole ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4] Consequently, thiazole carboxylic acid intermediates are frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). As with any pharmaceutical impurity, a thorough toxicological assessment of these intermediates is not merely a regulatory hurdle but a critical component of ensuring patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the toxicological evaluation of thiazole carboxylic acid intermediates, from initial in silico predictions to detailed in vitro assays and the interpretation of complex datasets. Our focus is on the scientific rationale behind the methodologies, ensuring a deep understanding of not just the "how" but also the "why" of each experimental step.

Part 1: Foundational Principles

Chapter 1: The Central Role and Toxicological Imperative of Thiazole Carboxylic Acid Intermediates

Thiazole derivatives are integral to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] Their synthesis often involves thiazole carboxylic acid intermediates, which can persist as impurities in the final drug substance. The presence of such impurities, even at trace levels, necessitates a rigorous safety evaluation to preclude any potential for adverse health effects.[5] Regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for the control of impurities, with a particular focus on those with the potential for genotoxicity.

Chapter 2: Core Toxicological Concerns

The primary toxicological concerns for thiazole carboxylic acid intermediates, as with many heterocyclic compounds, revolve around their potential to induce:

  • Genotoxicity and Mutagenicity: This is the capacity of a chemical to damage the genetic material (DNA) of cells, potentially leading to mutations and cancer. The ICH M7 guideline specifically addresses the assessment and control of mutagenic impurities in pharmaceuticals.

  • Cytotoxicity: This refers to the ability of a substance to cause cell damage or death.[6] Cytotoxicity assays are fundamental in determining the general toxicity of a compound and in establishing appropriate concentration ranges for more specific toxicological tests.

  • Organ-Specific Toxicity: Certain chemical structures have a propensity to cause damage to specific organs. For thiazole derivatives, the liver (hepatotoxicity) and kidneys (nephrotoxicity) are of particular interest due to their roles in metabolism and excretion.[7][8][9]

  • Metabolic Activation: The biotransformation of a seemingly benign molecule can lead to the formation of reactive metabolites that are the true culprits of toxicity.[10][11][12] For thiazoles, metabolic processes can generate electrophilic species like epoxides and thioformamides, which can covalently bind to cellular macromolecules, leading to toxicity.[7][10][11][12]

Part 2: A Step-by-Step Guide to Toxicological Assessment

A tiered approach to toxicological assessment is both scientifically sound and resource-efficient. This section outlines a logical progression from computational predictions to in vitro assays.

Chapter 3: In Silico Assessment: The First Line of Inquiry

Before any laboratory work commences, a thorough in silico analysis is essential. (Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[13]

The Rationale: The fundamental principle of (Q)SAR is that the biological activity of a chemical is directly related to its molecular structure. By analyzing large databases of compounds with known toxicities, these models can identify structural alerts—specific molecular features or fragments that are associated with a particular toxicological endpoint.

A Self-Validating Protocol for In Silico Screening:

  • Select at least two complementary (Q)SAR models: One should be an expert rule-based system and the other a statistical-based system. This dual approach is recommended by the ICH M7 guideline to increase the confidence in the predictions.

  • Input the chemical structure of the thiazole carboxylic acid intermediate into the software.

  • Run the prediction for key toxicological endpoints, with a primary focus on bacterial mutagenicity (Ames test).

  • Analyze the output:

    • Positive Prediction: If either model predicts mutagenicity, the intermediate is treated as a potential mutagen and requires further experimental testing. The output will often highlight the specific structural alert within the molecule that triggered the positive result.

    • Negative Prediction: If both models predict no mutagenicity, the intermediate may be considered non-mutagenic. However, the confidence in this prediction should be carefully evaluated based on the applicability domain of the models (i.e., how similar the query molecule is to the compounds in the model's training set).

  • Document the results comprehensively, including the software versions, models used, and the detailed prediction reports.

Logical Relationship of In Silico Assessment

in_silico_workflow start Thiazole Carboxylic Acid Intermediate Structure qsar Perform (Q)SAR Analysis (Rule-based & Statistical) start->qsar decision Both Models Negative? qsar->decision positive Classify as Potential Mutagen (Requires Experimental Testing) decision->positive No negative Consider as Non-Mutagenic (Evaluate Applicability Domain) decision->negative Yes

Caption: Workflow for the in silico toxicological assessment of thiazole carboxylic acid intermediates.

Chapter 4: In Vitro Genotoxicity Testing: A Battery of Assays

If in silico analysis raises concerns or for definitive evidence, a battery of in vitro genotoxicity tests is required.

Scientific Rationale: The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it.

Detailed Protocol:

  • Strain Selection: Use a standard set of at least five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic only after metabolism.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the thiazole carboxylic acid intermediate. The highest concentration tested should not be overtly cytotoxic.

  • Main Experiment:

    • Expose the tester strains to a range of concentrations of the test article, a negative control (solvent), and a positive control (a known mutagen for each strain) in the presence and absence of S9 mix.

    • Plate the bacteria on a minimal agar medium.

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least a two-fold increase over the negative control.

Example Data Interpretation:

CompoundStrainS9 ActivationConcentration (µ g/plate )Revertant ColoniesFold IncreaseResult
Negative ControlTA100-0120--
Thiazole Intermediate XTA100-101351.1Negative
Thiazole Intermediate XTA100-501501.3Negative
Thiazole Intermediate XTA100-1002802.3Positive
Positive ControlTA100-19507.9Positive

Scientific Rationale: This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.[1][14][15][16][17] Chromosomal aberrations are a hallmark of genotoxicity and are associated with developmental and reproductive problems, as well as cancer.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

  • Treatment: Expose the cells to at least three concentrations of the thiazole carboxylic acid intermediate, along with negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest the cells in the metaphase stage of cell division, when the chromosomes are most condensed and visible.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and fix them. Drop the cell suspension onto microscope slides and stain.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Scientific Rationale: The micronucleus test is a comprehensive assay that detects both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[18][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.

Validated Protocol:

  • Cell Culture and Treatment: Similar to the chromosomal aberration assay, treat cultured mammalian cells with the test compound at various concentrations, with and without metabolic activation.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Experimental Workflow for In Vitro Genotoxicity Testing

genotoxicity_workflow start Thiazole Carboxylic Acid Intermediate ames Bacterial Reverse Mutation Assay (Ames Test) start->ames chromo In Vitro Chromosomal Aberration Assay start->chromo micro In Vitro Micronucleus Assay start->micro result Comprehensive Genotoxicity Profile ames->result chromo->result micro->result

Caption: A battery of in vitro assays for a comprehensive genotoxicity assessment.

Chapter 5: In Vitro Cytotoxicity and Mechanistic Assays

Understanding the general cytotoxicity and potential mechanisms of toxicity is crucial.

Biochemical Basis:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of LDH in the medium as an indicator of cell death.

Experimental Workflow:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to a range of concentrations of the thiazole carboxylic acid intermediate for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • MTT: Add MTT solution, incubate, and then add a solubilizing agent to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

    • LDH: Collect the cell culture supernatant and add it to the LDH assay reagent. Read the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data Presentation:

IntermediateConcentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Thiazole-COOH A198 ± 43 ± 1
Thiazole-COOH A1092 ± 58 ± 2
Thiazole-COOH A5065 ± 732 ± 4
Thiazole-COOH A10041 ± 658 ± 5
Thiazole-COOH B10089 ± 312 ± 3
  • Hepatotoxicity Screening: Human hepatoma cell lines, such as HepG2 , are widely used to screen for potential hepatotoxicity.[9][18] These cells retain many of the metabolic functions of primary hepatocytes. Endpoints to assess include cell viability, reactive oxygen species (ROS) generation, and changes in liver enzyme activity.

  • Nephrotoxicity Assessment: Renal cell lines, such as human kidney proximal tubule cells (HK-2), can be used to evaluate the potential for kidney damage. Key indicators of nephrotoxicity include changes in cell morphology, viability, and markers of tubular injury.

Part 3: Advanced Topics and Future Directions

Chapter 6: Structure-Activity Relationships (SAR) of Thiazole Toxicity

Understanding the relationship between the chemical structure of thiazole derivatives and their toxicity is key to predicting and mitigating risk.[7][14][20][21][22]

  • The Thiazole Ring: The thiazole ring itself can be a structural alert. The C4=C5 double bond is susceptible to epoxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[10][11][12]

  • Substituents: The nature and position of substituents on the thiazole ring and the carboxylic acid moiety can significantly influence toxicity.

    • Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to metabolic activation.

    • Electron-withdrawing groups may decrease the likelihood of metabolic activation at the ring but could introduce other liabilities.

    • Steric hindrance around the sites of potential metabolism can decrease the formation of reactive metabolites.

  • Case Studies: Several studies have shown that specific substitutions on the thiazole ring can either enhance or diminish cytotoxic and genotoxic effects.[22] For example, some studies suggest that the presence of an amino group on the thiazole ring can facilitate metabolic pathways leading to reactive metabolites.[10][11][12]

Signaling Pathway of Thiazole-Induced Toxicity

thiazole_toxicity_pathway thiazole Thiazole Carboxylic Acid Intermediate cyp450 CYP450 Metabolism thiazole->cyp450 epoxide Reactive Epoxide Metabolite cyp450->epoxide thioformamide Thioformamide Metabolite cyp450->thioformamide dna_adducts DNA Adducts epoxide->dna_adducts protein_adducts Protein Adducts epoxide->protein_adducts thioformamide->protein_adducts genotoxicity Genotoxicity (Mutations, Chromosomal Damage) dna_adducts->genotoxicity cytotoxicity Cytotoxicity (Cell Death) protein_adducts->cytotoxicity

Caption: Metabolic activation of thiazole intermediates leading to toxicity.

Chapter 7: In Vivo Follow-up and Risk Assessment

In cases where in vitro studies indicate a genotoxic potential, in vivo follow-up studies may be necessary. The rodent micronucleus test is a commonly used in vivo assay to confirm genotoxicity. A comprehensive risk assessment integrates all available data—in silico, in vitro, and in vivo—to determine the potential risk to humans and to establish acceptable limits for the impurity in the final drug product.[23]

Chapter 8: The Future of Toxicological Assessment

The field of toxicology is rapidly evolving. High-content screening (HCS) and in vitro to in vivo extrapolation (IVIVE) models are becoming increasingly sophisticated, allowing for more predictive and human-relevant data to be generated from in vitro systems.[19] Organ-on-a-chip technologies promise to provide even more physiologically relevant models for toxicity testing. As these technologies mature, they will undoubtedly play a more significant role in the safety assessment of pharmaceutical intermediates.

References

  • Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: structure-toxicity and metabolic studies. Chemical Research in Toxicology, 11(7), 841-849.
  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
  • Gohlke, H., et al. (2021).
  • Jaladanki, C. K., et al. (2021).
  • Giorgi, G., et al. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399-405.
  • Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Charles River Laboratories. (n.d.).
  • Abdel-Wahab, B. F., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(19), 6538.
  • Oparin, D. A., et al. (2002). Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. Acta Poloniae Pharmaceutica, 59(3), 195-202.
  • de Oliveira, R. B., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Cutaneous and Ocular Toxicology, 39(4), 304-310.
  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596.
  • Mizutani, T., et al. (1998). Possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles in glutathione-depleted mice: Structure-toxicity and metabolic studies. Chemical Research in Toxicology.
  • Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 373.
  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
  • Ghasemi, F., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Unciti-Broceta, A., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Archives of Toxicology, 98(2), 567-583.
  • Kim, Y. J., et al. (2023). Genotoxicity Assessment of Green Sludge Titanium Dioxide in a Standard Battery of Tests. Environmental Analysis, Health and Toxicology, 38(2), e2023006.
  • Galloway, S. M., et al. (1998). Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(3), 223-234.
  • The In Vitro Chromosome Aberr
  • Efthymiou, M. L., & Jouglard, J. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)]. La Nouvelle Presse Médicale, 11(7), 509-512.
  • Charles River Laboratories. (n.d.).
  • Iimuro, Y., et al. (2000). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat.
  • de Andrade, C. R., et al. (2021). Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. ACS Infectious Diseases, 7(10), 2824-2835.
  • Bryce, S. M., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(7), 2067-2085.
  • Sahu, S., et al. (2024). Thiazole derivatives: prospectives and biological applications.
  • Bailey, W. J., et al. (2019). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 32(7), 1395-1406.
  • Kim, H. J., et al. (2017). Evaluation of in vitro and in vivo genotoxicity of Angelica acutiloba in a standard battery of assays. Toxicological Research, 33(4), 329-336.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1742.
  • Oron, M., et al. (1989). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
  • Palliyaguru, D. L., et al. (2019). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Molecular Nutrition & Food Research, 63(22), e1900523.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wikipedia. (n.d.). Thiazole.
  • Humfrey, C. D. (2007). Recent Developments in the Risk Assessment of Potentially Genotoxic Impurities in Pharmaceutical Drug Substances. Toxicological Sciences, 99(2), 349-354.
  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. (n.d.). OUCI.
  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
  • Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115033.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).
  • Turesky, R. J. (2005). Interspecies Metabolism of Heterocyclic Aromatic Amines and the Uncertainties in Extrapolation of Animal Toxicity Data for Human Risk Assessment. Environmental and Molecular Mutagenesis, 45(2-3), 150-164.
  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2795.
  • Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.).
  • Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust chemical synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid , a scaffold of significant interest in medicinal chemistry as a bioisostere for proline-derived fragments or as a core for fragment-based drug discovery (FBDD).

The protocol utilizes a convergent Hantzsch Thiazole Synthesis strategy. The core workflow involves the thionation of tetrahydrofuran-2-carboxamide followed by cyclization with freshly prepared ethyl 2-chloro-3-oxopropanoate. This route is selected for its regiochemical fidelity, ensuring the exclusive formation of the 5-carboxylic acid isomer without contamination from the 4-isomer.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 45–60% (3 steps)
Purity >98% (HPLC)
Scale Gram to Decagram
Critical Intermediate Ethyl 2-chloro-3-oxopropanoate (Unstable; prepare in situ)

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the thiazole ring via the [3+2] condensation of a thioamide and an


-halo-

-dicarbonyl equivalent.

Mechanistic Logic:

  • C2-C3 Bond Formation: The sulfur atom of the thioamide acts as a nucleophile, displacing the chloride of the

    
    -halo ester.
    
  • C4-N Bond Formation: The nitrogen atom condenses with the highly reactive formyl group (masked as an enol or acetal), driving cyclodehydration.

  • Regioselectivity: The use of a formyl derivative (

    
    ) at the 
    
    
    
    -position ensures the C4 position of the final thiazole is unsubstituted, directing the ester to the C5 position.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target thiazole. Target Target: 2-(Oxolan-2-yl)-1,3-thiazole-5-COOH Ester Intermediate 1: Ethyl 2-(oxolan-2-yl)thiazole-5-carboxylate Target->Ester Hydrolysis Thioamide Precursor A: Tetrahydrofuran-2-carbothioamide Ester->Thioamide Hantzsch Cyclization HaloEster Precursor B: Ethyl 2-chloro-3-oxopropanoate (Ethyl 2-formyl-2-chloroacetate) Ester->HaloEster + Amide Starting Material: Tetrahydrofuran-2-carboxamide Thioamide->Amide Lawesson's Reagent

Detailed Experimental Protocols

Step 1: Synthesis of Tetrahydrofuran-2-carbothioamide

Objective: Conversion of the amide carbonyl to a thiocarbonyl group. Reagent Choice: Lawesson’s Reagent is superior to


 due to higher solubility in organic solvents, cleaner reaction profiles, and easier workup.

Materials:

  • Tetrahydrofuran-2-carboxamide (10.0 mmol)

  • Lawesson’s Reagent (6.0 mmol, 0.6 equiv)

  • Toluene (anhydrous, 50 mL)

Protocol:

  • Setup: Charge a dry 100 mL round-bottom flask (RBF) with Tetrahydrofuran-2-carboxamide and anhydrous toluene under a nitrogen atmosphere.

  • Addition: Add Lawesson’s Reagent in a single portion. The mixture will be a suspension.

  • Reaction: Heat the mixture to 80°C . The solids will dissolve, forming a clear, yellow-orange solution. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The thioamide is typically less polar (higher

      
      ) than the amide.
      
  • Workup: Cool to room temperature. The byproduct (cyclotrisiloxane derivative) may precipitate. Filter off any solids.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO2, Gradient: 0→30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%

    • Appearance: Yellow crystalline solid or oil.

Step 2: Synthesis of Ethyl 2-chloro-3-oxopropanoate (Crude)

Objective: Preparation of the unstable


-halo aldehyde equivalent.
Critical Note:  This reagent is unstable at room temperature and should be prepared fresh or stored at -30°C.

Materials:

  • Ethyl formate (20 mmol)

  • Ethyl chloroacetate (20 mmol)

  • Potassium tert-butoxide (KOtBu) (20 mmol) or NaOEt

  • THF (anhydrous, 40 mL) or Diethyl ether

Protocol:

  • Enolate Formation: In a 250 mL 3-neck RBF under

    
    , suspend KOtBu in THF and cool to 0°C .
    
  • Condensation: Mix ethyl formate and ethyl chloroacetate. Add this mixture dropwise to the base over 30 minutes, maintaining the temperature <5°C.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 12 hours. A solid precipitate (potassium enolate) will form.

  • Acidification: Cool the mixture to 0°C. Hydrolyze by adding cold water (50 mL) followed by careful acidification with 1N HCl to pH ~3.

  • Extraction: Extract immediately with Diethyl Ether (3 x 50 mL). Dry combined organics over

    
     and concentrate in vacuo at room temperature  (do not heat).
    
    • Result: Pale yellow oil (Crude Ethyl 2-chloro-3-oxopropanoate). Use immediately in Step 3.

Step 3: Hantzsch Cyclization

Objective: Formation of the thiazole core.

Materials:

  • Tetrahydrofuran-2-carbothioamide (from Step 1, 1.0 equiv)

  • Ethyl 2-chloro-3-oxopropanoate (from Step 2, 1.2 equiv)

  • Ethanol (Absolute, 10 mL/g of thioamide)

Protocol:

  • Mixing: Dissolve the thioamide in absolute ethanol in a reaction vial.

  • Addition: Add the crude

    
    -halo ester solution.
    
  • Cyclization: Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Mechanism:[1][2][3] The sulfur attacks the

      
      -carbon (displacing Cl), followed by condensation of the nitrogen with the aldehyde carbonyl and loss of water.
      
  • Workup: Evaporate the ethanol in vacuo.

  • Neutralization: Redissolve the residue in EtOAc and wash with saturated

    
     (to remove unreacted acid/HCl generated).
    
  • Purification: Dry (Na2SO4), concentrate, and purify via flash chromatography (SiO2, 10-40% EtOAc/Hexanes).

    • Product: Ethyl 2-(oxolan-2-yl)thiazole-5-carboxylate.

Step 4: Ester Hydrolysis

Objective: Isolation of the final carboxylic acid.

Materials:

  • Ethyl 2-(oxolan-2-yl)thiazole-5-carboxylate

  • Lithium Hydroxide (LiOH·H2O, 3.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH. Stir at room temperature for 3–12 hours.

  • Workup: Concentrate to remove THF. Dilute the aqueous residue with water.

  • Precipitation: Acidify carefully with 1M HCl to pH 2–3. The product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Data & Characterization

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

13.0-13.5 (br s, 1H)
Carboxylic Acid (-COOH)

8.2-8.5 (s, 1H)
Thiazole C4-H (Diagnostic singlet)

5.1-5.3 (dd, 1H)
THF C2-H (Methine adjacent to thiazole)

3.7-3.9 (m, 2H)
THF C5-H (Methylene adjacent to O)

1.9-2.3 (m, 4H)
THF C3-H, C4-H (Internal methylenes)
LC-MS [M+H]+ = 200.04Consistent with Formula C8H9NO3S
Appearance White to Off-White PowderSolid

Troubleshooting & Optimization

"Self-Validating" System Checks
  • Step 1 Check: If the Lawesson's reaction turns green/blue, it indicates decomposition or trace moisture. Ensure strictly anhydrous toluene.

  • Step 2 Check: The crude halo-ester must be used immediately. If the oil turns dark brown/black, polymerization has occurred. Do not proceed ; prepare a fresh batch.

  • Regioselectivity Verification: The 1H NMR must show a sharp singlet around 8.2-8.5 ppm. If a multiplet or methyl singlet is seen, check the purity of the starting chloro-ester (contamination with chloroacetoacetate yields the 4-methyl analog).

Safety Hazards[4]
  • Lawesson's Reagent: Releases

    
     and organophosphorus byproducts. Stench.  Use a dedicated fume hood and bleach scrubber for glassware.
    
  • Ethyl chloroacetate: Highly toxic and a lachrymator. Absorbed through skin. Double glove (Nitrile).

  • Thioamides: Often possess a strong, unpleasant odor.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
    • Source:J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.
    • URL:[Link][4][5][6][7]

  • Preparation of Ethyl 2-chloro-3-oxopropanoate

    • Title: Synthesis of Ethyl 2-Chloro-2-formylacetate.[8][9][10]

    • Source: PrepChem (Based on US P
    • URL:[Link]

  • Lawesson's Reagent Protocol

    • Title: A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[11]

    • Source:Beilstein J. Org. Chem. 2021, 17, 836–844.
    • URL:[Link]

  • Thiazole-5-carboxylate General Procedure

    • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.[2]

    • Source:Appl. Sci.[2] 2016, 6(1), 8.

    • URL:[Link]

Sources

Application Notes & Protocols: Mastering Amide Coupling Reactions with Thiazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Amides in Modern Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][3][4] Thiazole-5-carboxamides, in particular, are a critical class of compounds, and their synthesis via the amide coupling of thiazole-5-carboxylic acid is a frequent and pivotal step in many drug discovery programs.[2][5]

This guide provides an in-depth exploration of the reaction conditions for the amide coupling of thiazole-5-carboxylic acid. We will delve into the inherent challenges posed by this substrate and present detailed, field-proven protocols to overcome them, ensuring high-yield and high-purity synthesis of the desired amide products.

Core Challenge: The Electronic Nature of Thiazole-5-Carboxylic Acid

The primary difficulty in the amide coupling of thiazole-5-carboxylic acid stems from the electron-withdrawing nature of the thiazole ring. This electronic effect deactivates the carboxylic acid group, making it less susceptible to activation by common coupling reagents.[6] Consequently, standard amide coupling protocols that work well for simple aliphatic or aromatic carboxylic acids may result in sluggish reactions, low yields, or complete failure when applied to this substrate.[6][7][8]

Furthermore, when coupling with sterically hindered or electron-deficient amines, the reaction becomes even more challenging, requiring more potent activating agents and carefully optimized conditions to drive the reaction to completion.[6][8][9]

Strategic Approaches to Amide Coupling

To address these challenges, several robust amide coupling strategies have been developed. The choice of coupling reagent is paramount and should be tailored to the specific amine being coupled. Below, we discuss three highly effective and widely used methods for the amide coupling of thiazole-5-carboxylic acid.

Diagram of the General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Thiazole-5-carboxylic acid Thiazole-5-carboxylic acid Activation of Carboxylic Acid Activation of Carboxylic Acid Thiazole-5-carboxylic acid->Activation of Carboxylic Acid Amine Amine Nucleophilic Attack by Amine Nucleophilic Attack by Amine Amine->Nucleophilic Attack by Amine Coupling Reagent Coupling Reagent Coupling Reagent->Activation of Carboxylic Acid Base Base Base->Activation of Carboxylic Acid Solvent Solvent Solvent->Activation of Carboxylic Acid Activation of Carboxylic Acid->Nucleophilic Attack by Amine Formation of Amide Bond Formation of Amide Bond Nucleophilic Attack by Amine->Formation of Amide Bond Quenching Quenching Formation of Amide Bond->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Amide Product Final Amide Product Chromatography->Final Amide Product

Caption: General workflow for amide bond formation.

Method 1: HATU-Mediated Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate readily undergoes nucleophilic attack by the amine to form the desired amide with high efficiency and minimal side reactions.[10][11] HATU is particularly effective for coupling electron-deficient carboxylic acids and sterically hindered amines.[7][12]

Diagram of HATU Activation Mechanism

G Carboxylic_Acid R-COOH Active_Ester O-Acylisourea Active Ester Carboxylic_Acid->Active_Ester HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA Base (DIPEA) DIPEA->Active_Ester Amide R-CONH-R' Active_Ester->Amide Amine (R'-NH2) Amine R'-NH2 Amine->Amide

Caption: Simplified HATU activation mechanism.

Detailed Protocol for HATU Coupling

Materials:

  • Thiazole-5-carboxylic acid

  • Amine

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/MeOH) to afford the pure amide.

Method 2: EDC/HOBt-Mediated Coupling

Principle: This classic method utilizes a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable to rearrangement but still highly reactive towards amines.[10][13] This method is cost-effective and generally reliable, though it may be less effective for highly challenging substrates compared to HATU.[7] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction.[7]

Detailed Protocol for EDC/HOBt Coupling

Materials:

  • Thiazole-5-carboxylic acid

  • Amine

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve thiazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the acid.

  • Add the amine (1.1 eq) followed by DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically 4-24 hours.

  • If using DCM, dilute the reaction mixture with more DCM. If using DMF, dilute with EtOAc.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired amide.

Method 3: T3P®-Mediated Coupling

Principle: Propylphosphonic anhydride (T3P®) is a powerful coupling reagent that is particularly useful for sterically hindered substrates, electron-deficient amines, and reactions where epimerization is a concern.[14][15][16] T3P activates the carboxylic acid by forming a mixed phosphonic anhydride, which is highly reactive towards the amine. The byproducts are water-soluble, simplifying the workup procedure.[16]

Detailed Protocol for T3P® Coupling

Materials:

  • Thiazole-5-carboxylic acid

  • Amine

  • T3P® (typically supplied as a 50% solution in EtOAc or THF)

  • Pyridine or DIPEA

  • Anhydrous ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add thiazole-5-carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the starting materials in a suitable anhydrous solvent like EtOAc or 2-MeTHF.

  • Add the base, such as pyridine or DIPEA (3.0-4.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), usually 1-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary of Coupling Conditions

FeatureHATU/DIPEAEDC/HOBtT3P®
Reactivity Very HighHighVery High
Substrate Scope Broad, excellent for hindered substratesGood, may struggle with very hindered substratesExcellent, especially for hindered and epimerization-prone substrates
Byproducts Water-solubleUrea byproduct can be difficult to removeWater-soluble
Cost HighLowModerate
Typical Solvent DMF, DCMDCM, DMFEtOAc, THF, 2-MeTHF
Typical Base DIPEADIPEA, TEAPyridine, DIPEA
Advantages Fast, high yields, reliable for difficult couplings[7][10]Cost-effective, widely used[13]Easy workup, low epimerization, potent[15][16]
Disadvantages ExpensivePotential for N-acylurea byproduct, sometimes sluggish[17]Moisture sensitive

Troubleshooting Common Issues

  • Low or No Yield:

    • Cause: Insufficient activation of the carboxylic acid.

    • Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®). Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.[6]

  • Incomplete Reaction:

    • Cause: Steric hindrance or low nucleophilicity of the amine.

    • Solution: Increase the reaction temperature or extend the reaction time. Consider using microwave irradiation to accelerate the reaction.[18]

  • Formation of N-acylurea byproduct (with EDC):

    • Cause: Rearrangement of the O-acylisourea intermediate.

    • Solution: Ensure HOBt is added and that the amine is added shortly after the pre-activation step. Running the reaction at a lower temperature can also help.

  • Epimerization (for chiral substrates):

    • Cause: The base or coupling conditions promote racemization.

    • Solution: Use a coupling reagent known for low epimerization, such as T3P® with pyridine as the base.[15][16] Running the reaction at lower temperatures can also minimize epimerization.

Conclusion

The successful amide coupling of thiazole-5-carboxylic acid is readily achievable with a rational selection of coupling reagents and optimized reaction conditions. While the electron-deficient nature of the thiazole ring presents a challenge, employing potent coupling reagents such as HATU or T3P®, or the classic EDC/HOBt system under appropriate conditions, can lead to high yields of the desired amide products. The protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to navigate the synthesis of these valuable compounds, accelerating progress in drug discovery and development.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). MDPI. [Link]

  • Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa. (2024). ACS Publications. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2009). Royal Society of Chemistry. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (2014). ResearchGate. [Link]

  • Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). ACS Publications. [Link]

  • Thiazole-5-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Royal Society of Chemistry. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • T3P. (2011). Scribd. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

  • EDC-HOBt Amide coupling workup help. (2024). Reddit. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012). ResearchGate. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

Sources

HPLC purification methods for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Chiral Resolution of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Introduction & Compound Profiling

The target compound, 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid , represents a critical intermediate scaffold in drug discovery, particularly for anti-infective and oncology programs. Its structure combines a polar, ionizable thiazole-carboxylic acid moiety with a lipophilic, chiral tetrahydrofuran (oxolane) ring.

Successful purification requires addressing three physicochemical challenges:

  • Acidity (pKa ~3.2 - 3.8): The C5-carboxylic acid is prone to ionization at neutral pH, leading to peak fronting and poor retention on C18 phases.

  • UV Absorbance: The thiazole ring provides a distinct chromophore (~260-280 nm), but the saturated oxolane ring contributes no UV activity.

  • Chirality: The C2 position of the oxolane ring creates a chiral center. Synthetic routes often yield a racemic mixture (

    
    ), necessitating downstream chiral resolution.
    

Phase I: Analytical Method Development (RP-HPLC)

Objective: Establish a robust baseline separation to assess chemical purity before scale-up.

Column Selection Strategy
  • Primary Choice: C18 (Octadecyl) with high surface coverage.

    • Rationale: Provides hydrophobic interaction for the oxolane ring.

  • Secondary Choice: Phenyl-Hexyl .

    • Rationale: Offers

      
      -
      
      
      
      interactions with the thiazole ring, often providing orthogonal selectivity if impurities co-elute on C18.
Mobile Phase Chemistry

Acidic pH Control is Non-Negotiable. To ensure sharp peak shape, the carboxylic acid must remain protonated (neutral).

  • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Note: TFA (

      
      ) is preferred for UV detection due to sharper peaks (ion-pairing effect). FA is required if MS detection is used.
      
  • Buffer B: Acetonitrile (ACN) + 0.1% Acid.

    • Rationale: ACN has lower viscosity than Methanol, reducing backpressure during preparative scale-up.

Optimized Analytical Protocol
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Temperature 40°C (Improves mass transfer and peak symmetry)
Detection UV @ 270 nm (Primary), 220 nm (Secondary)
Injection 5 µL (1 mg/mL in DMSO:Water 50:50)

Gradient Table:

Time (min) % Buffer B (ACN) Event
0.0 5 Equilibration
1.0 5 Hold (Trap polar impurities)
10.0 95 Linear Gradient
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Phase II: Preparative Purification (Scale-Up)

Objective: Isolate gram-scale quantities with >98% chemical purity.

Loading Capacity & Solubility

The compound has moderate solubility.

  • Dissolution Solvent: DMSO is recommended for high-concentration loading (100-200 mg/mL).

  • Sandwich Injection Technique: To prevent precipitation in the mobile phase, bracket the sample plug with a "solvent plug" (e.g., 10% DMSO in water) inside the loop.

Preparative Protocol
ParameterCondition
Column Prep C18 (21.2 x 150 mm, 5 µm)
Flow Rate 20 mL/min
Gradient Focused Gradient (based on analytical retention): 15% to 60% B over 12 min.
Collection Trigger Threshold (UV Absorbance) + Slope (Peak start/end detection)

Workflow Diagram:

PurificationWorkflow Raw Crude Mixture (Racemic) PrepLC Prep RP-HPLC (C18, Acidic pH) Raw->PrepLC DMSO Load QC Analytical QC (Purity Check) PrepLC->QC Fraction Analysis QC->PrepLC <98% (Re-inject) Pool Fraction Pooling QC->Pool >98% Purity Dry Lyophilization Pool->Dry Remove Solvent

Figure 1: Standard purification workflow ensuring chemical purity before chiral resolution.

Phase III: Chiral Resolution (Enantiomeric Separation)

Objective: Separate the (R) and (S) enantiomers arising from the oxolane chiral center.

Chiral Column Screening

Since the compound contains an aromatic thiazole and a polar acid, Polysaccharide-based CSPs (Chiral Stationary Phases) are most effective.

  • Primary Candidate: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Why: The "immobilized" nature allows for a wider range of solvents. The chloro-methyl substitution often provides superior recognition for heterocycles.

  • Secondary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Modes
  • Normal Phase (NP): Hexane / Ethanol / TFA (80:20:0.1).

    • Pros: High selectivity, easy solvent removal.

    • Cons: Solubility issues for polar acids.

  • Reversed Phase (RP): Water / Acetonitrile / Formic Acid (on Chiralpak IG-3).

    • Pros: Compatible with the isolated RP fraction; no solubility issues. Recommended starting point.

Chiral Separation Protocol (RP Mode)
ParameterCondition
Column Chiralpak IG-3 (4.6 x 150 mm, 3 µm)
Mobile Phase 40% ACN / 60% Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Mode Isocratic
Selectivity (

)
Target > 1.2 for baseline resolution

Chiral Logic Diagram:

ChiralLogic Racemate Chemically Pure Racemate Screen Column Screening (IG, AD, OD) Racemate->Screen ModeSelect Mode Selection Screen->ModeSelect NP Normal Phase (Hex/EtOH/TFA) ModeSelect->NP High Solubility in EtOH RP Reversed Phase (H2O/ACN/FA) ModeSelect->RP Polar/Aqueous Solubility Final Enantiomer Isolation NP->Final RP->Final

Figure 2: Decision tree for selecting the optimal chiral separation mode.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions with the thiazole nitrogen.Increase buffer ionic strength (e.g., add 10mM Ammonium Formate) or switch to a "End-capped" column.
Split Peaks Sample solvent mismatch (DMSO in high % aqueous start).Reduce injection volume or dilute sample with water/buffer before injection.
Retention Shift pH drift in aqueous buffer.Freshly prepare 0.1% TFA/FA buffers daily. Evaporation of volatile acids changes pH.
Low Recovery Precipitation on column head.Check solubility of the acid in the starting mobile phase (5% ACN). Ensure the column is heated to 40°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Chiral Technologies. (n.d.). Chiral Selector Guide for Thiazole Derivatives. Link (General reference for polysaccharide column selection).

  • PubChem. (n.d.).[1] Compound Summary: Thiazole-5-carboxylic acid derivatives. National Library of Medicine. Link (Source for physicochemical property estimation).

  • Agilent Technologies. (2020). Strategies for the Purification of Acidic Compounds. Application Note 5990-1234EN. Link (General protocol for acidic mobile phases).

(Note: Specific application notes for this exact proprietary structure are not public; protocols above are derived from first-principles method development for thiazole-carboxylic acid scaffolds.)

Sources

Application Notes and Protocols: Esterification Procedures for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance due to their diverse biological activities. Among these, thiazole-containing compounds are integral components of numerous pharmaceuticals. The molecule 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid represents a key building block, combining the thiazole nucleus with a tetrahydrofuran (oxolane) moiety. The carboxylic acid group at the 5-position of the thiazole ring is a prime handle for derivatization, enabling the modulation of pharmacokinetic and pharmacodynamic properties through the formation of ester prodrugs or by serving as a key intermediate for further synthetic transformations.

The esterification of this particular carboxylic acid, however, is not without its challenges. The presence of two heterocyclic rings—the electron-rich thiazole and the potentially acid-labile oxolane—necessitates a careful selection of reaction conditions to avoid unwanted side reactions such as ring opening or degradation. This guide provides a comprehensive overview of robust and field-proven esterification procedures tailored for this substrate, offering detailed protocols and the scientific rationale behind each methodological choice.

Strategic Considerations for Esterification

The choice of an esterification method for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is dictated by several factors:

  • Substrate Stability: The oxolane ring can be susceptible to cleavage under strongly acidic conditions, a key consideration when evaluating methods like Fischer esterification.

  • Steric Hindrance: The nature of the alcohol to be esterified (primary, secondary, or tertiary) will influence the reaction's success. Sterically hindered alcohols often require more potent activation methods.

  • Scale of Reaction: The scalability of a procedure and the ease of purification are critical factors in a drug development setting. Methods that generate difficult-to-remove byproducts may be less desirable for large-scale synthesis.

  • Availability of Reagents and Equipment: Practical considerations often guide the choice between different synthetic routes.

This document will detail four primary methods for the esterification of our target molecule, each with distinct advantages and applications.

Method 1: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a remarkably mild and efficient method, particularly well-suited for substrates that are sensitive to acid or heat.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[1][3]

Causality and Mechanistic Insight

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium salt. This "active ester" is readily attacked by the alcohol to yield the desired product and releases the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can often be removed by filtration.

Visualizing the Steglich Esterification Mechanism

Steglich_Esterification Steglich Esterification Workflow cluster_activation Activation cluster_catalysis Catalysis & Ester Formation RCOOH Carboxylic Acid (Substrate) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU Byproduct (Precipitate) O_acylisourea:e->DCU:w DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Ester Product Acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Workflow of the Steglich Esterification.

Detailed Experimental Protocol

Materials:

  • 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

  • Alcohol (e.g., ethanol, isopropanol) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove any residual DMAP), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Method 2: Acid Chloride Formation and Subsequent Esterification

This robust, two-step procedure involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which is then treated with the alcohol to form the ester.[4] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[5][6] This method is particularly useful for less reactive or sterically hindered alcohols.

Causality and Mechanistic Insight

The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.[7] This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to yield the acyl chloride. The acyl chloride is a potent electrophile that reacts readily with alcohols, even those that are poor nucleophiles. A mild base, such as pyridine or triethylamine, is often added in the second step to scavenge the HCl generated during the esterification.

Visualizing the Acid Chloride Formation Mechanism

AcidChloride_Formation Acid Chloride Formation RCOOH Carboxylic Acid Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate AcylChloride Acyl Chloride Intermediate->AcylChloride - SO₂ - Cl⁻ Byproducts SO₂ + HCl (gaseous byproducts)

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Detailed Experimental Protocol

Part A: Acyl Chloride Synthesis

Materials:

  • 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 equivalents) or Oxalyl chloride (1.5 eq)

  • Anhydrous Toluene or DCM

  • Catalytic N,N-Dimethylformamide (DMF) (for oxalyl chloride)

Procedure:

  • Place the carboxylic acid (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Add anhydrous toluene to suspend the acid.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed. The crude acyl chloride is often used directly in the next step.

Note: For the oxalyl chloride method, use DCM as the solvent, add one drop of DMF, and add the oxalyl chloride dropwise at 0 °C. Then, allow the reaction to stir at room temperature for 2-3 hours.

Part B: Esterification

Materials:

  • Crude 2-(Oxolan-2-yl)-1,3-thiazole-5-carbonyl chloride

  • Alcohol (1.5 equivalents)

  • Anhydrous DCM

  • Pyridine or Triethylamine (1.5 equivalents)

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.5 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild, neutral conditions, making it ideal for sensitive substrates.[8][9] It couples a carboxylic acid with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, if one is present.[11]

Causality and Mechanistic Insight

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD/DIAD.[8] This betaine then protonates the carboxylic acid, forming a phosphonium carboxylate salt. The alcohol is subsequently activated by the phosphonium species, creating an alkoxyphosphonium salt with an excellent leaving group (triphenylphosphine oxide). The carboxylate anion then acts as the nucleophile, displacing the leaving group in an Sₙ2 fashion to form the ester.[11]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Reaction Mitsunobu Reaction Overview PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH + R'-COOH Hydrazine Hydrazine Byproduct Betaine->Hydrazine RCOOH Carboxylic Acid RCOOH->Alkoxyphosphonium ROH Alcohol ROH->Alkoxyphosphonium Ester Ester Product (Inverted Stereochemistry) Alkoxyphosphonium->Ester Sₙ2 attack by R'COO⁻ TPPO Triphenylphosphine Oxide (Byproduct) Alkoxyphosphonium->TPPO

Caption: Key intermediates in the Mitsunobu reaction pathway.

Detailed Experimental Protocol

Materials:

  • 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. A color change and/or the formation of a precipitate may be observed.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purification can be challenging due to the byproducts (triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate). Column chromatography on silica gel is the most common method. Sometimes, precipitating the triphenylphosphine oxide from a nonpolar solvent like ether or hexanes prior to chromatography can simplify the purification.

Method 4: Fischer-Speier Esterification

This is the classic acid-catalyzed esterification method, involving heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13] While simple and economical, its harsh conditions make it the least favorable option for this particular substrate.

Causality and Mechanistic Insight

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[14][15] The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated to form the ester. The reaction is an equilibrium, so it is often necessary to use a large excess of the alcohol or to remove water as it is formed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.[12]

Protocol and Critical Considerations

Procedure:

  • Dissolve the carboxylic acid in a large excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (1-5 mol%).

  • Heat the mixture to reflux for several hours to days.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).

  • Extract the product into an organic solvent, wash, dry, and purify.

Trustworthiness Note: This method should be approached with caution for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. A small-scale test reaction is highly recommended to assess the stability of the substrate under these conditions before committing a large amount of material. The oxolane ring, in particular, is at risk of acid-catalyzed cleavage.

Summary and Comparison of Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Steglich Esterification DCC, DMAPMild, Room Temp.High yields, good for sensitive substrates, tolerates steric hindrance.[1][2]DCU byproduct can complicate purification; DCC is an allergen.
Acid Chloride Formation SOCl₂ or (COCl)₂, BaseReflux, then 0°C to RTRobust, effective for unreactive alcohols.[4]Two steps; harsh reagents (SOCl₂); byproduct (HCl) must be scavenged.
Mitsunobu Reaction PPh₃, DEAD/DIADMild, 0°C to RTVery mild, neutral conditions; stereochemical inversion.[8][9]Stoichiometric byproducts (TPPO) are difficult to remove; expensive reagents.
Fischer Esterification H₂SO₄ or TsOHHarsh, RefluxEconomical, simple reagents.[13][15]Equilibrium reaction; harsh acidic conditions risk substrate degradation.[12]

Conclusion

The esterification of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid can be successfully achieved through several synthetic routes. For researchers and drug development professionals, the Steglich esterification represents an excellent first choice due to its mild conditions and broad applicability. When dealing with particularly challenging alcohols or when a robust, scalable protocol is needed, the acid chloride method is a reliable alternative, provided care is taken during the activation step. The Mitsunobu reaction remains the gold standard for precious, multi-functional, or stereochemically complex substrates where absolute mildness is required. The Fischer esterification, while fundamental, should be considered a last resort for this specific molecule due to the potential for acid-induced degradation. By understanding the causality behind each method, scientists can make informed decisions to efficiently synthesize the desired ester derivatives for their research programs.

References

  • Wikipedia. Mitsunobu reaction. [Link][8]

  • Organic Synthesis. Mitsunobu reaction. [Link][10]

  • Atlanchim Pharma. (2006). Recent Advances in the Mitsunobu Reaction. [Link][9]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Chemical Reviews, 102(8), 2889-2936. [Link][11]

  • Organic Chemistry Portal. Steglich Esterification. [Link][1]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link][16]

  • Camp, D., & Jenkins, I. D. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971. [Link][17]

  • Google Patents. (2006). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7932386B2). [18]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link][4]

  • Boon, W. R. (1945). The Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. [Link][19]

  • Chemistry Steps. Fischer Esterification. [Link][12]

  • Wikipedia. Fischer–Speier esterification. [Link][13]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][14]

  • Singh, P., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101104. [Link][2]

  • Organic Chemistry Portal. Fischer Esterification. [Link][15]

  • Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link][5]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link][6]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic Acid

[1]

Ticket ID: #THZ-OXO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Yield Optimization & Troubleshooting for Thiazole-5-Carboxylic Acid Derivatives[1]

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties in the synthesis of 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid .

This molecule presents a "perfect storm" of synthetic challenges:

  • The Thiazole-5-COOH Instability: Unlike 4-methylthiazoles, the 4-unsubstituted-5-carboxylic acid derivatives require

    
    -halo-formyl reagents (or their equivalents), which are notoriously unstable.[1]
    
  • Oxolane (THF) Sensitivity: While the tetrahydrofuran ring is an ether, it can undergo ring-opening or polymerization under the harsh Lewis acidic conditions often used to force thiazole cyclization.[1]

  • Purification Loss: The final amphoteric amino-acid-like nature (if the acid is free) or the high polarity of the ester can lead to significant loss during aqueous workup.[1]

This guide moves beyond standard textbook Hantzsch syntheses. We will explore two distinct protocols: the Standard Hantzsch Optimization and the "Ethoxyacrylate" Bypass (a high-yield alternative).

Module 1: The Precursor (Tetrahydrofuran-2-carbothioamide)[1]

Before attempting cyclization, your thioamide source must be pristine.[1] Impure thioamide is the #1 cause of "tar" formation in thiazole synthesis.

Q: My thioamide is an oil that degrades. How do I stabilize it?

A: Thioamides of oxolanes are prone to hydrolysis back to the amide.

  • Synthesis: Use Lawesson’s Reagent in dry THF or Toluene (0.55 eq) rather than

    
    .[1] Lawesson’s reagent provides a cleaner conversion at lower temperatures (60°C).[1]
    
  • Purification: Do not distill. Pass through a short silica plug using

    
    .[1]
    
  • Storage: Store under Argon at -20°C. If it smells strongly of

    
     before use, repurify.
    

Module 2: The Cyclization (The Critical Step)

This is where most yields collapse. We present two methods. Method A is the direct route; Method B is the robust alternative if Method A fails.

Method A: The Direct Hantzsch (Optimization of Reagents)

Reagent: Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1).[1]

The Problem: This reagent (an

11The Fix:
  • In-Situ Generation: Do not use stored reagent. Generate it fresh from Ethyl 3-ethoxyacrylate or Ethyl formate + Ethyl chloroacetate (NaH base).[1]

  • The "Cold-Start" Protocol:

    • Dissolve the thioamide in Ethanol (0.5 M).

    • Add the

      
      -halo reagent at 0°C  (ice bath).[1]
      
    • Allow to warm to RT slowly over 2 hours before heating to reflux. This minimizes polymerization of the electrophile before the thioamide can attack.

Method B: The "Ethoxyacrylate" Bypass (Recommended for High Yield)

If Method A yields <30%, switch to this route. It avoids the unstable aldehyde intermediate.

Protocol:

  • Bromination: Dissolve Ethyl 3-ethoxyacrylate in dioxane/water (1:1).[1] Add NBS (N-bromosuccinimide, 1.05 eq) at room temperature.[1] Stir for 1 hour.

    • Mechanism:[1][2][3] This generates an

      
      -bromo-hemiketal intermediate in situ, which mimics the aldehyde but is more stable.[1]
      
  • Cyclization: Add your Tetrahydrofuran-2-carbothioamide (1.0 eq) directly to this solution.[1]

  • Reflux: Heat to 80°C for 4 hours.

  • Result: The thiazole ring closes on the masked aldehyde with significantly fewer side reactions.

Module 3: Hydrolysis & Isolation

Q: I lose product during saponification (Ester Acid). Why?

A: Thiazole-5-carboxylic acids can decarboxylate (lose

1

The Protocol:

  • Reagent: Use LiOH·H2O (2.5 eq) in THF/Water (3:1) .

    • Why: LiOH is milder than NaOH; THF solubilizes the organic ester.

  • Temperature: Do not reflux. Stir at 40°C .

  • Workup (The Isoelectric Trap):

    • The product is zwitterionic-like.[1]

    • Carefully acidify to pH 3-4 using 1M HCl.[1]

    • Do not go to pH 1 (risk of ring opening/salt formation).

    • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate/iPrOH (9:1) .[1] Standard ether will not extract this polar acid efficiently.

Visual Troubleshooting Guides

Figure 1: Synthetic Pathway Selection

Use this logic flow to determine which synthetic route matches your current reagent availability and yield constraints.

SynthesisPathStartStart: Target 2-(Oxolan-2-yl)-1,3-thiazole-5-COOHPrecursorPrecursor: THF-2-CarboxamideStart->PrecursorThioamideIntermediate: THF-2-Carbothioamide(Lawesson's Rgt)Precursor->ThioamideDecisionChoose Cyclization RouteThioamide->DecisionRouteAMethod A: Direct Hantzsch(Ethyl 2-chloro-3-oxopropanoate)Decision->RouteAReagent AvailableRouteBMethod B: Ethoxyacrylate Bypass(Ethyl 3-ethoxyacrylate + NBS)Decision->RouteBHigh Yield NeededResultARisk: High PolymerizationYield: 20-40%RouteA->ResultAResultBBenefit: Stable IntermediateYield: 60-80%RouteB->ResultBHydrolysisHydrolysis (LiOH, 40°C)ResultA->HydrolysisResultB->HydrolysisFinalFinal ProductpH 3-4 IsolationHydrolysis->Final

Caption: Decision matrix for selecting the optimal cyclization pathway based on reagent stability and yield requirements.

Figure 2: Troubleshooting The "Black Tar" Effect

If your reaction turns black and yields are low, follow this root-cause analysis.

DebuggingIssueIssue: Reaction Mixture Turns Black / Low YieldCheck1Check 1: Thioamide PurityIssue->Check1Action1Action: Silica Plug FiltrationRemove residual P/S speciesCheck1->Action1Impure?Check2Check 2: Cyclizer StabilityCheck1->Check2Pure?Action2Action: Switch to Method B(NBS/Ethoxyacrylate)Check2->Action2Using Chloroaldehyde?Check3Check 3: TemperatureCheck2->Check3Using Method B?Action3Action: 'Cold Start' ProtocolMix at 0°C, then heatCheck3->Action3

Caption: Root cause analysis workflow for degradation issues during the cyclization step.

Summary of Experimental Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Thionation Agent

(Phosphorus Pentasulfide)
Lawesson's Reagent

requires high heat; Lawesson's works at 60°C, preserving the THF ring.[1]
Cyclization Solvent DMF (Dimethylformamide)Ethanol or Dioxane/Water DMF makes workup difficult; Ethanol allows product precipitation or easier evaporation.[1]
Base (Cyclization)

or

None or NaHCO3 (post-reaction)Hantzsch synthesis is autocatalytic; strong base during reaction promotes polymerization.[1]
Hydrolysis NaOH / RefluxLiOH / 40°C Prevents decarboxylation of the 5-COOH group.[1]

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap . (n.d.). General mechanism and stoichiometry for thiazole formation. Retrieved from [Link]

  • Synthesis of 2-amino-thiazole-5-carboxylic-acid derivatives. (2011). US Patent 7932386B2. (Describes industrial handling of unstable chloro-formyl intermediates).
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates . (2022). Beilstein Journal of Organic Chemistry. (Discusses ring expansion and stability of oxo-alkanoates). Retrieved from [Link][1]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides . (2010). Semantic Scholar. (Source for the "Ethoxyacrylate/NBS" bromination strategy to avoid unstable aldehydes). Retrieved from [Link]

Technical Support Center: Optimizing Reaction Temperature for Thiazole-THF Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the palladium-catalyzed cross-dehydrogenative coupling (CDC) of thiazole with tetrahydrofuran (THF). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this transformation: the reaction temperature.

Core Principles: Why Temperature is a Critical Parameter

The direct coupling of a C(sp²)-H bond on a thiazole ring with a C(sp³)-H bond of THF is a powerful yet challenging transformation. The reaction typically proceeds through a palladium-catalyzed cycle involving two sequential C–H activations followed by a C–C bond-forming reductive elimination.[1] Temperature is the lever that controls the rate and efficiency of each step in this delicate catalytic ballet.

  • C–H Activation: The initial cleavage of both the thiazole C–H and THF C–H bonds are often the rate-limiting steps and are highly temperature-dependent. Insufficient thermal energy will result in a sluggish or stalled reaction.

  • Reductive Elimination: The final, productive step of forming the desired C–C bond also requires a specific activation energy.

  • Catalyst Stability: Palladium catalysts, particularly in their active Pd(0) or Pd(II) states, have a finite thermal stability. Exceeding this temperature can lead to the formation of inactive palladium black, effectively killing the reaction.[2]

  • Side Reactions: Competing pathways, such as the homocoupling of thiazole or oxidative decomposition of THF, are also accelerated by heat, often at different rates than the desired cross-coupling.[3][4]

Therefore, optimizing the reaction temperature is not merely about driving the reaction faster; it is about finding the precise thermal window where the rate of productive cross-coupling maximally outpaces catalyst decomposition and unwanted side reactions.

Troubleshooting Guide: Temperature Optimization

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I am observing no or very low conversion of my starting materials. How should I adjust the temperature?

A1: Low conversion is a classic indicator that the reaction lacks sufficient energy to overcome the activation barriers of the C–H cleavage steps.

  • Causality: The C–H bonds on both the electron-rich thiazole and the unactivated C(sp³)-hybridized carbon of THF are relatively strong. The initial coordination and cleavage of these bonds by the palladium catalyst are often the most energy-intensive steps in the catalytic cycle.[1] Without adequate heat, the catalyst may not turn over effectively, or at all.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Begin by increasing the reaction temperature in a stepwise manner. A systematic approach using 10–15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C) is recommended. Monitor the reaction at each step by TLC or LC-MS.

    • Verify Catalyst and Reagent Integrity: Before assuming the issue is temperature, confirm that your palladium source, ligands (if any), and oxidant are active. Thiazole substrates can sometimes act as catalyst poisons, so ensuring all components are pure is critical.[5]

    • Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature at atmospheric pressure. If your optimization stalls at the boiling point of a solvent like THF itself, consider switching to a higher-boiling solvent such as N,N-Dimethylacetamide (DMAc), toluene, or xylene, which are commonly used for direct arylation reactions.[6][7]

Q2: My reaction yields are low, and I'm detecting significant amounts of homocoupled byproducts (e.g., bithiazole). What is the role of temperature here?

A2: The formation of homocoupled products indicates that the C–H activation steps are occurring, but the subsequent cross-coupling is less favorable than the coupling of two identical molecules. Temperature plays a key role in the kinetics of these competing pathways.

  • Causality: Both cross-coupling and homocoupling are plausible outcomes after the initial C–H activation. The balance between them is dictated by their relative reaction rates. An excessively high temperature might disproportionately accelerate the rate of homocoupling, especially if one of the substrates is significantly more reactive or present in higher concentration.[3][4]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Counterintuitively, lowering the temperature may favor the desired cross-coupling. Decrease the temperature in 10–15 °C increments from your current condition. This can slow the rate of the undesired homocoupling more significantly than the cross-coupling, thus improving selectivity.

    • Adjust Stoichiometry: While not a direct temperature fix, using THF as the solvent or in large excess can statistically favor the cross-coupling pathway over thiazole homocoupling.

    • Analyze the Catalytic System: Some catalyst/ligand combinations may have a lower activation barrier for homocoupling. While optimizing temperature, it may be prudent to re-evaluate if a bulkier or more electron-donating ligand could sterically disfavor the homocoupling pathway.

Q3: I see initial product formation, but the reaction stalls, or I observe decomposition of my catalyst (e.g., formation of palladium black). What's happening?

A3: This is a strong indication that your reaction temperature is too high, exceeding the thermal stability of your catalytic system.

  • Causality: Palladium catalysts can agglomerate into inactive palladium(0) nanoparticles ("palladium black") at elevated temperatures.[2] This process is often irreversible and removes the catalyst from the productive cycle. The rate of this decomposition increases exponentially with temperature. The desired product or starting materials themselves might also be thermally unstable.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the reaction temperature. Find the highest temperature at which the catalyst remains soluble and active throughout the desired reaction time. A good starting point is to decrease the temperature by 20 °C and monitor for catalyst precipitation.

    • Change the Palladium Precursor or Ligand: Some palladium sources and ligands offer greater thermal stability. For instance, catalysts supported by robust phosphine ligands or N-heterocyclic carbenes (NHCs) may tolerate higher temperatures than ligand-free Pd(OAc)₂.[7][8]

    • Consider Slower, Continuous Addition: If a high local concentration of a reagent is causing catalyst decomposition, a syringe pump to slowly add one of the coupling partners might help maintain a stable, low concentration of reactive intermediates, even at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a thiazole-THF coupling experiment?

A1: Based on analogous palladium-catalyzed C–H activation and cross-dehydrogenative coupling reactions, a starting temperature in the range of 100–120 °C is a reasonable and evidence-based starting point.[9][10] Reactions involving C(sp³)–H activation often require significant thermal energy.[11] It is crucial to perform an initial screen around this range to find the optimal point for your specific substrate and catalyst system.

Q2: How does my choice of palladium catalyst and ligand influence the optimal reaction temperature?

A2: The catalyst and ligand are fundamentally linked to the optimal temperature.

  • Ligand-Free Systems: Systems using Pd(OAc)₂ or PdCl₂ without a supporting ligand are common but may require higher temperatures (e.g., 130-150 °C) to promote C-H activation.[7][12] However, they are often more prone to thermal decomposition into palladium black.[2]

  • Ligated Systems: The use of phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) can significantly alter the electronic and steric properties of the palladium center. Electron-rich and bulky ligands can facilitate the C–H activation and reductive elimination steps, potentially lowering the required reaction temperature.[5] They can also enhance the thermal stability of the catalyst, allowing for productive reactions at higher temperatures where a ligand-free system might fail.

Q3: Can microwave heating be used to optimize the reaction temperature?

A3: Yes, microwave irradiation is an excellent tool for rapidly screening and optimizing reaction temperatures. It allows for precise temperature control and rapid heating to the set point, which can dramatically reduce reaction times.[10] For a reaction that takes 24 hours at 130 °C with conventional heating, a microwave-assisted protocol might achieve a similar or better yield in under an hour at a similar or slightly higher temperature.[12] This enables a much faster optimization workflow.

Data & Protocols
Table 1: Representative Conditions for Analogous Pd-Catalyzed C-H Couplings
Coupling PartnersCatalyst SystemBase / OxidantSolventTemp. (°C)Reference
Thiazole + Aryl BromidePd(OAc)₂ (0.1 mol%)KOAcDMAc150[2]
Imidazo[2,1-b]thiazole + Aryl IodidePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Cs₂CO₃Dioxane130[12]
Benzothiazole + ThiophenePd(OAc)₂ (10 mol%)AgNO₃DMSO110[10]
Amide-directed C(sp³)–H + Aryl IodidePd(OAc)₂ (10 mol%)AgTFAHFIP120-140[9]
(R)-THF-2-carboxamide + Aryl Iodide (C3-arylation)Pd(OAc)₂ (10 mol%)Ag₂CO₃DCE100[13]
Protocol 1: Step-by-Step Guide for Temperature Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature.

  • Setup: Arrange a parallel reaction block or multiple reaction vessels on separate stirrer hotplates.

  • Reagent Preparation: Prepare a stock solution containing the thiazole substrate, palladium catalyst (e.g., Pd(OAc)₂), ligand (if used), and base/oxidant (e.g., K₂CO₃, Ag₂CO₃) in the chosen high-boiling solvent (e.g., DMAc).

  • Reaction Assembly: To each of five identical reaction vials, add an equal volume of the stock solution and the required amount of THF. Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Gradient: Set each reaction station to a different temperature. A good starting range is 80 °C, 100 °C, 120 °C, 140 °C, and 160 °C.

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or a calibrated GC to determine the conversion to product and the formation of key byproducts.

  • Analysis: Continue the reactions for a total of 12-24 hours, taking additional time points if necessary. Plot the yield of the desired product versus temperature. The optimal temperature will be the one that provides the highest yield with the minimal amount of byproducts and catalyst decomposition. Note the temperature at which catalyst precipitation (palladium black) occurs, as this defines the upper stability limit.

Visualizations
Troubleshooting Workflow for Temperature Optimization

G start Start: Initial Reaction Condition (e.g., 110 °C) check_conversion Check Conversion & Byproducts (LC-MS) start->check_conversion low_conversion Problem: Low / No Conversion check_conversion->low_conversion < 10% Conv. high_byproducts Problem: High Homocoupling / Side Products check_conversion->high_byproducts Low Yield decomposition Problem: Reaction Stalls / Pd Black Forms check_conversion->decomposition Reaction stops good_yield Result: Good Yield & Selectivity check_conversion->good_yield > 70% Yield increase_temp Action: Increase Temp by 15 °C low_conversion->increase_temp recheck_solvent Check: Is Temp > Solvent BP? increase_temp->recheck_solvent recheck_solvent->start:w No change_solvent Action: Switch to Higher-Boiling Solvent (e.g., DMAc) recheck_solvent->change_solvent Yes change_solvent->start:w decrease_temp Action: Decrease Temp by 15 °C high_byproducts->decrease_temp decrease_temp->start:w decrease_temp2 Action: Decrease Temp by 20 °C decomposition->decrease_temp2 decrease_temp2->start:w

Caption: A logical workflow for troubleshooting common temperature-related issues.

References
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • He, J., Li, S., Deng, Y., Fu, H., Laforteza, B. N., Spangler, J. E., Homs, A., & Yu, J.-Q. (2016). Temperature-modulated selective C(sp3)–H or C(sp2)–H arylation through palladium catalysis. Nature Communications, 7, 13101. [Link]

  • Osaka, I., Nakanishi, Y., Suzuki, M., Ozaki, K., Saito, M., & Fukushima, T. (2016). Suppression of Homocoupling Side Reactions in Direct Arylation Polycondensation for Producing High Performance OPV Materials. Macromolecules, 49(17), 6392–6399. [Link]

  • Verrier, C., & Doucet, H. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 11(11), 1335. [Link]

  • Cimino, G., & Cera, G. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Organic Chemistry Frontiers. [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 49(29), 4900-4908. [Link]

  • Zheng, X., Zhang, B., Li, D., & Chen, B. (2022). Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis. Journal of University of Chinese Academy of Sciences, 39(4), 463-480. [Link]

  • Gao, D.-W., Gu, Q., & You, S.-L. (2014). Theoretical study on the mechanism of Pd(OAc)2 catalyzed dehydrogenative cross-coupling of two heteroarenes. Organometallics, 33(11), 2838–2846. [Link]

  • Shcherbinin, V. A., Rulev, Y. A., Ushakov, I. A., & Ushakov, A. S. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][3][9]thiadiazole). Molecules, 26(15), 4487. [Link]

  • Castoldi, L., Caggiano, L., & Donati, D. (2017). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistrySelect, 2(19), 5515–5520. [Link]

  • Fall, Y., Berthiot, F., Sène, D., Diouf, F. S., & Doucet, H. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 9(12), 1045. [Link]

  • Yang, Y., Li, P., Wang, L. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(75), 10964-10967. [Link]

  • Chen, G., Shaughnessy, K. H., Daugulis, O. (2012). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 2(7), 1364-1379. [Link]

  • Miura, M. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(13), 4663–4665. [Link]

  • Kalishyn, Y., Stelmakh, S., & Yaremov, P. (2020). Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. Current Nanomaterials, 5(1), 79-85. [Link]

  • Reddy, B. V. S., et al. (2016). Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry, 81(17), 7486–7498. [Link]

Sources

ThiazoleChem Support Hub: Minimizing Side Reactions in Thiazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Dr. Aris Thorne Ticket Focus: Optimization, Impurity Profiling, and Yield Stabilization

Introduction: The Deceptive Heterocycle

Welcome to the ThiazoleChem Support Hub. You are likely here because the Hantzsch synthesis—often described in textbooks as a robust "mix-and-stir" reaction—has failed you.

Thiazole carboxylic acid synthesis presents a unique paradox: the ring formation requires electrophilic aggression (α-haloketones), yet the final carboxylic acid product, particularly at the C2 position, is often thermodynamically fragile, prone to spontaneous decarboxylation.

This guide is not a recipe book; it is a troubleshooting architecture. We focus on the causality of failure and provide self-validating protocols to ensure your target molecule survives the flask.

Part 1: The Hantzsch Interface (Ring Construction)

The most common route to thiazole carboxylic esters (precursors to acids) is the condensation of thioamides with α-halo-β-ketoesters (e.g., ethyl bromopyruvate).

Troubleshooting Ticket #01: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization of the α-haloketone/pyruvate. Root Cause: α-Halocarbonyls are potent electrophiles. In the presence of trace bases or heat, they undergo self-aldol condensation and polymerization before the thioamide can attack.

The "Cold-Start" Protocol (Self-Validating System): Do not mix reagents at room temperature. Follow this kinetic control method:

  • Validation Step: Check the purity of your α-haloketone via TLC. If a baseline smear is visible, purify immediately. Note: These are lachrymators; handle with extreme care.

  • Solvent Choice: Use Ethanol or Methanol (high solubility for thioamides).

  • The Drop: Dissolve the thioamide (1.0 equiv) in the solvent and cool to 0°C .

  • Controlled Addition: Add the α-haloketone (1.05 equiv) dropwise over 20 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Validation: TLC should show consumption of the haloketone (limiting reagent locally) without the formation of baseline tars.

  • The Ramp: Only after TLC confirms intermediate formation (often a hydroxy-thiazoline), heat to reflux to drive dehydration and aromatization.

Troubleshooting Ticket #02: "I see a byproduct with Mass = [Target - 2H] or Dimer."

Diagnosis: Oxidative Dimerization to 1,2,4-Thiadiazoles.[1][2] Root Cause: Thioamides are prone to oxidation (by air or trace metals) to form radical cations, which dimerize to thiadiazoles. This competes with the Hantzsch condensation.

Corrective Action:

  • Degassing: Sparge reaction solvents with Argon for 15 minutes prior to use.

  • Scavengers: If the problem persists, add 1-2 mol% of a radical scavenger (e.g., BHT) or ensure the reaction is strictly anaerobic.

Visualization: Hantzsch Troubleshooting Logic

HantzschTroubleshooting Start Reaction Outcome Analysis Issue1 Black/Dark Tar Formation Start->Issue1 Issue2 Impurity: Mass = Dimer (Thiadiazole) Start->Issue2 Cause1 Polymerization of α-Haloketone Issue1->Cause1 Cause2 Oxidative Dimerization of Thioamide Issue2->Cause2 Action1 Protocol: 'Cold-Start' Addition (0°C, Dropwise) Cause1->Action1 Success Clean Thiazole Ester Action1->Success Action2 Action: Sparge Solvent (Ar/N2) Add Radical Scavenger Cause2->Action2 Action2->Success

Caption: Decision matrix for diagnosing Hantzsch synthesis failures based on visual and mass-spec data.

Part 2: The Hydrolysis Hazard (Acid Isolation)

Once you have the ester, hydrolysis to the carboxylic acid is the next step. This is the critical failure point for thiazole-2-carboxylic acids.

Troubleshooting Ticket #03: "My product vanished/bubbled away during acidification."

Diagnosis: Spontaneous Decarboxylation.[3] Root Cause: Thiazole-2-carboxylic acids are electronically similar to


-keto acids. The electron-deficient ring acts as an electron sink, facilitating the loss of 

via a cyclic transition state, especially in acidic media or under heat.

Stability Data Table:

Position of -COOHStability ProfileRisk LevelRecommended Protocol
C-2 Very Low CriticalDo not isolate free acid. Use as Lithium Salt.
C-4 ModerateMediumHydrolyze at <40°C. Avoid strong mineral acids.
C-5 HighLowStandard saponification (NaOH/Reflux) usually safe.

The "Lithium-Lock" Protocol (For Unstable 2-COOH): Instead of isolating the free acid, isolate the stable lithium carboxylate salt.

  • Reagent: Use

    
     (1.1 equiv) in THF/Water (1:1).
    
  • Temperature: Stir at 0°C to Room Temp . Never reflux.

  • Workup:

    • Do NOT acidify with HCl.

    • Concentrate the solvent under reduced pressure (keep bath <30°C).

    • Lyophilize (freeze-dry) the aqueous residue.

  • Result: You obtain the Lithium Thiazole-2-carboxylate. Use this directly in amide couplings (HATU/EDC) without converting to the free acid.

Part 3: Advanced C-H Carboxylation

For users skipping the Hantzsch ester route and attempting direct metallation of the thiazole ring followed by


 quench.
Troubleshooting Ticket #04: "Regioselectivity is poor (Mixture of C2/C5)."

Diagnosis: Lithium Migration (The "Dance" of the Thiazole). Root Cause: Kinetic lithiation occurs at C2 (most acidic proton). However, if the temperature rises above -78°C, the lithiated species can isomerize or cause ring fragmentation (ring opening).

The "Cryo-Trap" Protocol:

  • Temperature: Maintain -78°C strictly.

  • Base: Use non-nucleophilic bases like LDA or LiTMP rather than n-BuLi to prevent nucleophilic attack on the C2 position (which opens the ring).

  • Quench: Use Dry Ice (solid

    
    ) directly or bubble dried 
    
    
    
    gas immediately. Do not allow the lithiated species to "age."
  • Stabilization: As noted in recent literature, the addition of silyl triflates (e.g., TMSOTf) can trap the carboxylate intermediate, preventing decarboxylation during workup [1].

Visualization: The Decarboxylation Trap

Decarboxylation Ester Thiazole-2-Ester Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Salt Lithium Carboxylate (STABLE) Hydrolysis->Salt Preferred Route Acid Free Acid (UNSTABLE) Salt->Acid Acidification (HCl) Coupling Direct Amide Coupling Salt->Coupling Safe Usage Decarb Decarboxylation (-CO2) Acid->Decarb Heat / Time Product Thiazole (No COOH) Decarb->Product Loss of Functionality

Caption: Pathway showing the stability cliff of Thiazole-2-carboxylic acid and the safe "Lithium Salt" detour.

References
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Source: ChemRxiv (2021). Summary: Discusses the instability of azole-2-carboxylic acids and the use of silyl triflates for stabilization. URL:[Link]

  • Hantzsch Thiazole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. Summary: Comprehensive review of the Hantzsch mechanism and conditions. URL:[Link]

  • Synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Source: RSC Advances / PubMed Central (2018). Summary: Highlights the spontaneous decarboxylation of thiadiazole/thiazole-2-carboxylic acids and the strategy of using lithium salts. URL:[Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling. Source: Journal of the American Chemical Society (2020). Summary: Details the mechanism of thioamide oxidative dimerization to thiadiazoles, a key side reaction. URL:[Link]

Sources

Technical Support Center: Resolving Enantiomers of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

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This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. As a critical intermediate in numerous pharmaceutical syntheses, obtaining enantiomerically pure forms of this compound is often a pivotal step. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of a chiral carboxylic acid like 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid?

A1: The two most prevalent and effective methods are diastereomeric salt crystallization and chiral chromatography .[1][2]

  • Diastereomeric salt crystallization involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[3][4][5] This reaction forms two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]

  • Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC), utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8][9]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is often empirical and requires screening. For a carboxylic acid, you will need a chiral base. Commonly used and commercially available chiral bases include alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine and various amino alcohols.[3][5][10] The ideal resolving agent will form a stable, crystalline salt with one diastereomer that is significantly less soluble than the other in a particular solvent system.[1]

Q3: What are the critical parameters to optimize in diastereomeric salt crystallization?

A3: The key parameters to optimize are:

  • Chiral Resolving Agent: As mentioned, screening different agents is crucial.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. A screening of various solvents and solvent mixtures is necessary to find conditions where one salt selectively precipitates.

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the yield and purity of the resulting crystals.

  • Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile can be critical for obtaining well-formed crystals of high purity.

  • Crystallization Time: Sufficient time must be allowed for the less soluble diastereomer to crystallize.

Q4: My diastereomeric salt crystallization is not working. What are some common reasons for failure?

A4: Common issues include:

  • Oil Formation: The diastereomeric salts may be too soluble in the chosen solvent, leading to the formation of an oil instead of crystals.

  • No Precipitation: The salts may be too soluble in the chosen solvent system.

  • Poor Diastereomeric Excess (d.e.): The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-precipitation.

  • Solid Solution Formation: In some cases, the diastereomers can co-crystallize to form a solid solution, making separation by crystallization very difficult.[11]

Q5: How do I determine the enantiomeric excess (e.e.) of my resolved sample?

A5: Chiral HPLC is the gold standard for determining enantiomeric excess.[8][12] An analytical chiral column can separate the two enantiomers, and the ratio of their peak areas gives a precise measurement of the e.e. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section provides a structured approach to troubleshooting common issues encountered during the resolution of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid via diastereomeric salt crystallization.

Problem 1: No crystal formation, or an oil is formed.

Causality: This typically indicates that the diastereomeric salts are too soluble in the chosen solvent system.

Troubleshooting Steps:

  • Solvent Screening:

    • Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

    • Consider using anti-solvents. If your salt is soluble in a polar solvent like methanol, slowly add a non-polar solvent like hexane or toluene to induce precipitation.

  • Increase Concentration:

    • Carefully increase the concentration of the acid and resolving agent. Supersaturation is necessary for crystallization, but excessive concentration can also lead to oiling out.

  • Temperature Gradient:

    • Attempt crystallization at lower temperatures. If the initial dissolution is done at an elevated temperature, a slow and controlled cooling process can promote crystal growth over oil formation.

  • Seeding:

    • If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, use it to seed the supersaturated solution.

Problem 2: Low diastereomeric excess (d.e.) of the crystallized salt.

Causality: The solubilities of the two diastereomeric salts are too similar in the selected solvent system, leading to co-precipitation.

Troubleshooting Steps:

  • Recrystallization:

    • Perform one or more recrystallizations of the obtained solid. This is often necessary to enrich the less soluble diastereomer.

  • Solvent System Optimization:

    • Re-evaluate your solvent system. A different solvent or solvent mixture may provide a greater difference in solubility between the two diastereomers.

  • Vary the Resolving Agent:

    • If optimization of the solvent system is unsuccessful, it is advisable to screen other chiral resolving agents. The structural differences between the resulting diastereomeric salts can lead to more significant solubility differences.

  • Kinetic vs. Thermodynamic Control:

    • Consider the crystallization time. A shorter crystallization time might favor the kinetic product, which may be different from the thermodynamically more stable (and potentially less pure) product obtained after a longer period.

Troubleshooting Guide: Chiral HPLC Analysis

This section addresses common issues when developing a chiral HPLC method for analyzing the enantiomeric purity of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.

Problem 1: No separation of enantiomers.

Causality: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient enantiorecognition.

Troubleshooting Steps:

  • Screen Different CSPs:

    • Chiral separations are highly specific to the analyte and the CSP. It is essential to screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for carboxylic acids.[2][13]

  • Mobile Phase Modification:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution for carboxylic acids.

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is critical and should be optimized.

  • Temperature Optimization:

    • Vary the column temperature. Lower temperatures often improve resolution, but can also increase analysis time and backpressure.

Problem 2: Poor peak shape (tailing or fronting).

Causality: This can be due to secondary interactions between the analyte and the stationary phase, mass overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Additives:

    • For acidic compounds like the target molecule, adding a small amount of a stronger acid (e.g., TFA) to the mobile phase can suppress the ionization of the carboxylic acid and any basic sites on the stationary phase, leading to improved peak shape.

  • Reduce Sample Concentration:

    • Inject a more dilute sample to rule out mass overload.

  • Check for Column Contamination:

    • Flush the column with a strong solvent to remove any potential contaminants that could be causing peak shape issues.

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeComments
(R)-(+)-1-PhenylethylamineBaseWidely used, commercially available in both enantiomeric forms.
(S)-(-)-1-PhenylethylamineBaseEnantiomer of the above.
CinchonidineBaseNatural alkaloid, often effective for a range of acids.[10]
QuinineBaseNatural alkaloid, diastereomer of quinidine.[3]
(1R,2R)-(-)-trans-1-Amino-2-indanolBaseCan be effective for resolving various chiral carboxylic acids.[14][15]
BrucineBaseA readily available natural alkaloid.[3]

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Column Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralcel® OZ-H)
Mobile Phase Hexane/Ethanol (90:10) + 0.1% TFAAcetonitrile/Water (50:50) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve one equivalent of racemic 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid in a suitable solvent at an elevated temperature.

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the crystalline diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the obtained acid using chiral HPLC.

Visualizations

Diastereomeric_Salt_Resolution cluster_reaction Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomers racemate Racemic Carboxylic Acid (R-Acid & S-Acid) mix Diastereomeric Salt Mixture (R-Acid:R-Base & S-Acid:R-Base) racemate->mix + resolving_agent Chiral Resolving Agent (R-Base) resolving_agent->mix crystallization Different Solubilities mix->crystallization Fractional Crystallization solid_phase Crystalline Diastereomeric Salt (e.g., R-Acid:R-Base) crystallization->solid_phase Less Soluble liquid_phase Mother Liquor (Enriched in S-Acid:R-Base) crystallization->liquid_phase More Soluble enantiomer1 Enantiomerically Enriched R-Acid solid_phase->enantiomer1 Acidification enantiomer2 Enantiomerically Enriched S-Acid liquid_phase->enantiomer2 Acidification

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral_HPLC_Principle cluster_column Chiral Column cluster_interaction Differential Interaction cluster_detection Detection racemic_mixture Racemic Mixture Injected chiral_stationary_phase Chiral Stationary Phase (CSP) racemic_mixture->chiral_stationary_phase Mobile Phase Flow interaction Formation of Transient Diastereomeric Complexes chiral_stationary_phase->interaction enantiomer_R enantiomer_R interaction->enantiomer_R Stronger Interaction (Longer Retention) enantiomer_S enantiomer_S interaction->enantiomer_S Weaker Interaction (Shorter Retention) detector Detector enantiomer_R->detector enantiomer_S->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram Signal

Caption: Principle of enantiomer separation by chiral HPLC.

References

  • Wikipedia. Chiral resolution. [Link]

  • Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-754. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Springer. (2006). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Anslyn, E. V., & Ihm, H. (2005). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 127(49), 17552–17563. [Link]

  • ResearchGate. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 13(1), 1-20. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Royal Society of Chemistry. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]

Sources

Validation & Comparative

Navigating the Crystalline Landscape of Thiazole-Based Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A detailed analysis of the crystallographic data of thiazole-based carboxylic acids, providing a predictive framework for the structural elucidation of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.

In the pursuit of novel therapeutics, a comprehensive understanding of the three-dimensional structure of small molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry.

While, to date, no public crystallographic data exists for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid, a robust predictive analysis can be constructed by comparing the crystal structures of closely related analogues. This guide will delve into the known crystal structures of Thiazole-5-carboxylic acid and 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid to forecast the likely structural characteristics of our target molecule. Furthermore, we provide a comprehensive, field-proven protocol for obtaining single-crystal X-ray diffraction data, empowering researchers to generate this crucial experimental evidence.

Comparative Crystallographic Analysis: Insights from Analogs

The crystal packing and molecular conformation of small organic molecules are governed by a delicate balance of intermolecular forces, primarily hydrogen bonding and van der Waals interactions. By examining the crystal structures of simpler thiazole-5-carboxylic acid derivatives, we can infer the probable structural behavior of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.

Key Comparators:

  • Thiazole-5-carboxylic acid (T5CA): The foundational scaffold. Its crystal structure reveals the intrinsic hydrogen bonding motifs and planarity of the core ring system.

  • 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: The addition of methyl groups provides insight into how steric bulk at the 2 and 4 positions influences crystal packing.

FeatureThiazole-5-carboxylic acid2,4-Dimethyl-1,3-thiazole-5-carboxylic acidPredicted for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Hydrogen Bonding Forms dimers or chains via carboxylic acid O-H···N (thiazole) or O-H···O (carboxylic acid) interactions.Exhibits similar O-H···N and C-H···O hydrogen bonds, forming polymeric chains[1].Expected to form strong O-H···N or O-H···O hydrogen bonds. The oxolane oxygen may also act as a hydrogen bond acceptor.
Molecular Conformation The molecule is largely planar[2].The thiazole ring and carboxylic acid group are close to planar.The thiazole-carboxylic acid core is expected to be planar. The oxolane ring will adopt a non-planar envelope or twist conformation. The dihedral angle between the thiazole and oxolane rings will be a key conformational parameter.
Crystal Packing Driven by hydrogen bonding, leading to densely packed structures.The methyl groups introduce steric hindrance, potentially leading to less dense packing compared to T5CA. Supramolecular frameworks are formed[1].The bulky and flexible oxolane group will significantly influence crystal packing, possibly leading to more complex and less predictable packing arrangements compared to the simpler analogs.
Unit Cell Parameters (Example) Orthorhombic, P b c m, a=6.780 Å, b=12.082 Å, c=6.403 Å[3]Data available in CCDC[4].Highly dependent on the final crystal packing and conformation.

Expert Insights: The substitution of a methyl group (in 2,4-dimethyl-1,3-thiazole-5-carboxylic acid) with an oxolan-2-yl group at the 2-position introduces significant conformational flexibility. The oxolane ring is not planar and its orientation relative to the thiazole ring will be a critical determinant of the overall molecular shape and how the molecules pack in the crystal lattice. We can anticipate that the ether oxygen of the oxolane ring could participate in hydrogen bonding, further complicating the supramolecular assembly.

Experimental Protocol: From Powder to Structure

The following section outlines a detailed, self-validating workflow for obtaining single-crystal X-ray diffraction data for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Part 1: Single Crystal Growth

The critical first step is to grow high-quality single crystals of sufficient size and quality for diffraction analysis[5]. For carboxylic acids, slow evaporation and vapor diffusion are often successful methods[6].

Step-by-Step Protocol:

  • Solvent Screening:

    • Rationale: The choice of solvent is crucial as it affects solubility and crystal growth kinetics. A solvent in which the compound has moderate solubility is ideal.

    • Procedure: Test the solubility of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water).

  • Slow Evaporation:

    • Rationale: This simple method relies on the slow increase in solute concentration as the solvent evaporates, leading to nucleation and crystal growth[6].

    • Procedure:

      • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Rationale: This method allows for a more controlled and slower change in solvent composition, often yielding higher quality crystals.

    • Procedure:

      • Prepare a concentrated solution of the compound in a volatile solvent (e.g., acetone).

      • In a larger, sealed container, place a reservoir of a less volatile solvent in which the compound is poorly soluble (the precipitant, e.g., hexane).

      • Place a small drop of the compound's solution on a siliconized glass slide (hanging drop) or in a small inner vial (sitting drop).

      • Seal the container. The vapor of the more volatile solvent will slowly diffuse into the reservoir, while the vapor of the less volatile solvent diffuses into the drop, gradually inducing crystallization.

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Target Compound Solvent Solvent Screening Compound->Solvent SlowEvap Slow Evaporation Solvent->SlowEvap VaporDiff Vapor Diffusion Solvent->VaporDiff Crystals Single Crystals SlowEvap->Crystals VaporDiff->Crystals

Caption: Workflow for single crystal growth.

Part 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer[7].

Step-by-Step Protocol:

  • Crystal Mounting:

    • Rationale: The crystal must be mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam without obstruction.

    • Procedure: Using a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

    • Procedure:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.

      • Perform an initial scan to determine the unit cell parameters and crystal system.

      • Set up a data collection strategy to measure a complete and redundant set of diffraction intensities.

      • Execute the data collection run.

Part 3: Structure Solution and Refinement

The final step involves processing the diffraction data to determine the three-dimensional arrangement of atoms in the crystal[8][9].

Step-by-Step Protocol:

  • Data Reduction and Integration:

    • Rationale: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

    • Procedure: Use software such as CrysAlisPro, SAINT, or XDS to integrate the raw data and generate a reflection file.

  • Structure Solution:

    • Rationale: The phases of the structure factors are determined to generate an initial electron density map.

    • Procedure: Use direct methods (e.g., SHELXT) or Patterson methods to solve the phase problem and obtain an initial model of the structure.

  • Structure Refinement:

    • Rationale: The initial model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

    • Procedure: Use full-matrix least-squares refinement (e.g., with SHELXL) to refine the atomic coordinates, displacement parameters, and other structural parameters until the model converges.

  • Structure Validation:

    • Rationale: The final structure is validated to ensure its chemical and crystallographic reasonability.

    • Procedure: Use tools like PLATON or the IUCr's checkCIF service to check for errors and validate the final structure.

Data_Analysis_Workflow DataCollection Diffraction Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Phasing) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for structure solution and refinement.

Conclusion and Future Directions

While the crystal structure of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid remains to be experimentally determined, a comparative analysis of its structural analogues provides a strong predictive foundation. The presence of the flexible and potentially hydrogen-bond-accepting oxolane moiety suggests a rich and complex solid-state chemistry. The detailed experimental protocol provided in this guide offers a clear and robust pathway for researchers to obtain the definitive crystal structure. This will not only be of fundamental chemical interest but will also provide invaluable data for the rational design of new therapeutic agents based on this promising scaffold.

References

  • 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. CNGBdb. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. [Link]

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCr. [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. [Link]

  • Method for crystallising carboxylic acid.
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. University of Florida Department of Chemistry. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. CORE. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]

  • 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. Stenutz. [Link]

  • Dimethyl-1,3-thiazole-5-carboxylic acid | C6H7NO2S | CID 736488. PubChem. [Link]

  • Thiazole-5-carboxylic acid (C4H3NO2S). PubChemLite. [Link]

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. [Link]

Sources

Comparative Guide: Reference Standard Qualification for 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: Specific to stereoisomer, typically generic for racemic) presents unique challenges due to its amphiphilic nature and the chirality inherent in the oxolane (tetrahydrofuran) ring. As a critical intermediate in the synthesis of C-nucleoside analogs and kinase inhibitors, the integrity of its reference standard is paramount for accurate impurity profiling (ICH Q3A) and assay determination.

This guide objectively compares the use of Certified Reference Materials (CRM) versus Synthesized Research Grade (RG) standards. It provides a self-validating protocol for qualifying in-house standards when CRMs are unavailable, ensuring compliance with USP <11> and ICH guidelines.

Technical Context & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior.

  • Chemical Structure: A thiazole ring substituted at C2 with a tetrahydrofuran ring and at C5 with a carboxylic acid.

  • Chirality: The C2 position of the oxolane ring is a chiral center. The standard must be explicitly defined as Racemic, (

    
    )-enantiomer, or (
    
    
    
    )-enantiomer. Mismatched stereochemistry is the #1 cause of potency calculation errors in this class.
  • Acidity: The C5-carboxylic acid (

    
    ) necessitates pH-controlled mobile phases to prevent peak tailing.
    
Comparative Analysis: CRM vs. Research Grade
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade / In-House Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Area Normalization (HPLC Area %)High: Area % overestimates purity by ignoring water/salts.
Chiral Purity Quantified via Chiral HPLC (>99% ee)Often "Assumed" based on synthesis routeCritical: Enantiomeric impurities can act as inactive diluents.
Water Content Measured (KF Titration)Often not reportedMedium: Carboxylic acids are hygroscopic; affects weight correction.
Traceability NIST/USP traceable weights usedInternal balance printouts onlyRegulatory: Required for GMP release testing.
Cost/Availability High / Long Lead TimeLow / ImmediateOperational: Trade-off between speed and risk.

Decision Logic & Qualification Workflow

When a commercial CRM is unavailable, you must "qualify" a Research Grade material to be used as a Primary Reference Standard. The following workflow illustrates the necessary rigorous characterization.

ReferenceStandardQualification Start Source Material Selection (Research Grade / Synthesis) StructID Structural Identification (1H-NMR, 13C-NMR, MS, IR) Start->StructID Confirm Identity PurityAssess Purity Assessment (HPLC-UV & Chiral LC) StructID->PurityAssess Identity Confirmed Volatiles Volatile Impurities (TGA / KF / GC-Headspace) PurityAssess->Volatiles Inorganics Inorganic Residue (ROI / ICP-MS) PurityAssess->Inorganics Calculation Mass Balance Calculation Purity = 100% - (Org + H2O + Solv + Inorg) Volatiles->Calculation Inorganics->Calculation Valid Qualified Reference Standard (CoA Generation) Calculation->Valid Assign Potency

Figure 1: Self-validating workflow for converting research-grade material into a qualified reference standard using the Mass Balance approach.

Experimental Protocols

A. Purity Assay (RP-HPLC)

Purpose: To determine organic purity (Area %) and identify late-eluting impurities.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxyl group).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Thiazole characteristic absorbance).

  • Temperature: 30°C.

Scientist's Note: Do not use neutral pH buffers (like Ammonium Acetate pH 6.5) for the purity assay of this specific acid. At neutral pH, the carboxylate anion is highly polar and may elute in the void volume (


), co-eluting with salts, leading to false purity calculations.
B. Chiral Purity (Normal Phase or SFC)

Purpose: To quantify the enantiomeric excess (ee) of the oxolane ring.

  • Column: Amylose-based chiral selector (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Why TFA? The acid additive is mandatory to suppress the ionization of the -COOH group; without it, the peak will broaden significantly, destroying chiral resolution.

  • Limit of Detection (LOD): Must be

    
     for the minor enantiomer.
    

Supporting Data: Validation of the Standard

When validating your standard, you must prove it performs linearly and is stable.[1] Below is a summary of expected performance metrics for a qualified standard of this molecule.

Table 2: Performance Metrics (LC-MS/MS Validation)
ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity (

)


(Range: 10–1000 ng/mL)
Retention Time Precision


Solution Stability (4°C)

Stable for 48 hours in 0.1% FA/Water
Mass Accuracy (HRMS)


(

)
Analytical Workflow Diagram

AnalyticalMethod Sample Sample / Standard (Dissolve in MeOH) Dilution Dilution (50:50 Water:MeOH + 0.1% FA) Sample->Dilution Prevent precipitation Separation LC Separation (Acidic Mobile Phase) Dilution->Separation Inject 5 uL Detection MS Detection (ESI Positive Mode) Separation->Detection m/z 200.0 -> 154.0 Data Quantification (External Std Method) Detection->Data

Figure 2: LC-MS/MS workflow. Note the transition m/z 200.0


 154.0 typically corresponds to the loss of the carboxyl group (decarboxylation) or fragmentation of the oxolane ring.

References

  • USP General Chapter <11> Reference Standards . United States Pharmacopeia.[2][3] (Provides the regulatory framework for establishing reference standard suitability).

  • ICH Guideline Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[4] (Defines reporting thresholds for impurities that the standard must resolve).

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.[5] (Provides analogous method conditions for thiazole-based compounds).

  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes the "Gold Standard" for method validation).

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Thiazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Thiazole-5-Carboxylic Acids in Modern Chemistry

The thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of pharmacologically active compounds and functional materials.[1] Its unique electronic properties, arising from the interplay between the electron-donating sulfur atom and the electron-accepting imine group, make it a privileged scaffold in drug design.[2] Specifically, thiazole-5-carboxylic acids and their derivatives are critical building blocks for blockbuster drugs and clinical candidates, including potent kinase inhibitors like Dasatinib, as well as agents with antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Given their significance, the efficient and scalable synthesis of these compounds is a paramount concern for researchers in medicinal and process chemistry. The choice of synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing thiazole-5-carboxylic acids, grounded in mechanistic principles and supported by experimental data. We will dissect the classical Hantzsch synthesis, explore modern one-pot adaptations, and touch upon novel photochemical strategies, offering field-proven insights to guide your synthetic planning.

The Cornerstone Approach: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing the thiazole core.[5] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[6] For the specific synthesis of thiazole-5-carboxylates, the strategy is elegantly adapted by using an α-halo-β-ketoester as the carbonyl component.

Mechanistic Rationale

The causality behind this reaction is a sequence of nucleophilic attack and cyclizing dehydration. The thioamide's sulfur atom, acting as a potent nucleophile, initiates the sequence by displacing the halide from the α-halo-β-ketoester via an SN2 reaction. The resulting intermediate undergoes tautomerization to form a reactive enol. The crucial ring-closing step is an intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl. Subsequent dehydration of the heterocyclic intermediate drives the reaction forward, leading to the formation of the stable, aromatic thiazole ring. This final aromatization step is the thermodynamic driving force of the synthesis.

Hantzsch_Mechanism cluster_intermediates Reaction Pathway Thioamide Thioamide (R1-CS-NH2) SN2_Product S-Alkylation Intermediate Thioamide->SN2_Product 1. SN2 Attack HaloKetoester α-Halo-β-ketoester (R2-CO-CH(X)-COOR3) HaloKetoester->SN2_Product Product Ethyl Thiazole-5-carboxylate Cyclization_Intermediate Hemiaminal Intermediate SN2_Product->Cyclization_Intermediate 2. Intramolecular    Cyclization Cyclization_Intermediate->Product 3. Dehydration   (Aromatization)

Caption: Generalized mechanism of the Hantzsch synthesis for thiazole-5-carboxylates.

Standard Two-Step Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-carboxylic acid

This protocol first describes the synthesis of the ethyl ester via a one-pot bromination/cyclization, followed by saponification to yield the target carboxylic acid.

Part A: Ethyl 2-amino-4-methylthiazole-5-carboxylate [3]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq, 0.05 mol, 6.50 g) and a solvent mixture of water (50 mL) and tetrahydrofuran (THF, 20 mL).

  • Bromination: Cool the mixture to 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq, 0.06 mol, 10.5 g) in portions over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by Thin-Layer Chromatography (TLC) (Eluent: 2:1 Petroleum Ether/Ethyl Acetate).

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq, 0.05 mol, 3.80 g) to the mixture in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 2 hours.

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be purified by recrystallization or column chromatography.

Part B: 2-Amino-4-methylthiazole-5-carboxylic acid (Saponification) [7]

  • Setup: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in methanol.

  • Hydrolysis: Add an aqueous solution of potassium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Acidification: After the reaction is complete, wash the solution with dichloromethane (20 mL) to remove any non-polar impurities. Carefully adjust the pH of the aqueous phase to ~3 by the dropwise addition of dilute hydrochloric acid while cooling in an ice bath.

  • Isolation: A white precipitate will form. Stir the resulting slurry overnight at ambient temperature to ensure complete precipitation.

  • Purification: Collect the product by vacuum filtration, rinse with cold aqueous methanol and water, and dry under high vacuum to afford the pure carboxylic acid.

Expertise & Trustworthiness: Why This Protocol Works
  • One-Pot Bromination/Cyclization: The initial one-pot procedure for the ester is highly efficient.[3] Performing the bromination with NBS in an aqueous/THF system is effective, and the subsequent in-situ reaction with thiourea avoids the isolation of the lachrymatory and unstable α-bromo intermediate.

  • Controlled Saponification: The use of potassium hydroxide in aqueous methanol for hydrolysis is a standard and reliable method.[7] Acidification to a specific pH (pH 3) is critical for protonating the carboxylate and the basic 2-amino group, ensuring the precipitation of the zwitterionic or neutral product from the aqueous solution.

Modern & Greener Alternatives

While the Hantzsch synthesis is robust, concerns over hazardous intermediates and multi-step procedures have driven the development of more efficient and environmentally benign alternatives.

One-Pot Multicomponent Synthesis

Recent advancements focus on telescoping reaction steps into a single operation, significantly improving process efficiency. Catalytic amounts of solid acids like silica-supported tungstosilisic acid or the use of ultrasonic irradiation can accelerate the reaction, often under milder conditions and in greener solvent systems like ethanol/water.[8] These methods reduce waste and energy consumption, aligning with the principles of green chemistry.[9]

Workflow_Comparison cluster_classical Classical Two-Step Hantzsch cluster_modern Modern One-Pot Synthesis C1 Step 1: α-Halogenation C2 Isolation of Intermediate C1->C2 C3 Step 2: Cyclization C2->C3 C4 Ester Product C3->C4 C5 Step 3: Hydrolysis C4->C5 C6 Final Acid C5->C6 M1 One-Pot Reaction: Halogenation + Cyclization M2 Ester Product M1->M2 M3 Step 2: Hydrolysis M2->M3 M4 Final Acid M3->M4

Caption: Workflow comparison of classical vs. modern one-pot synthesis routes.

Photochemical Synthesis from Isoxazoles

A novel and mechanistically distinct approach involves the photolysis of substituted isoxazole-4-carboxylate esters in the presence of a thioamide.[10] This reaction proceeds through a photochemically generated iminocarbene intermediate, which is then trapped by the thioamide.

  • Mechanism: UV irradiation of an ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate derivative induces the loss of carbon dioxide, forming a highly reactive iminocarbene. The thioamide's sulfur atom adds to this carbene, and subsequent cyclization and rearrangement yield the desired thiazole-5-carboxylate ester.

  • Advantages: This method offers a unique pathway that avoids the use of α-haloketones. It provides access to different substitution patterns that may be challenging to obtain via the Hantzsch route.

  • Limitations: The requirement for specialized photochemical equipment and the moderate yields (typically 40-60%) currently limit its widespread adoption.[10]

Continuous Flow Synthesis

The principles of the Hantzsch synthesis can be translated into automated continuous flow microreactor systems.[11] This technology offers superior control over reaction parameters such as temperature, pressure, and residence time.

  • Advantages: Flow chemistry enables rapid reaction optimization, enhanced safety by minimizing the volume of hazardous reagents at any given time, and seamless integration of multiple reaction steps (e.g., cyclization followed by in-line purification or subsequent reaction). This approach is highly scalable and ideal for industrial production.[11]

Comparative Benchmarking of Synthesis Routes

The optimal choice of synthesis depends on the specific goals of the researcher, including scale, available equipment, desired purity, and cost constraints. The following table summarizes the key performance indicators for the discussed methodologies.

Parameter Classical Hantzsch (Two-Step) Modern One-Pot Hantzsch Photochemical Route Continuous Flow
Overall Yield Good to Excellent (60-85%)Good to Excellent (70-90%)[8]Moderate (40-60%)[10]High to Excellent (Yields often improved over batch)[11]
Reaction Time Longer (Several hours to overnight)Shorter (Often < 4 hours)[3][8]Variable (Dependent on photochemical setup)Very Short (Minutes)[11]
Conditions Often requires heating (reflux)Milder conditions, sometimes room temp with catalyst/ultrasound[8]UV irradiation, often at room tempPrecise temperature control, can access higher T safely
Scalability Well-established, but batch limitationsGood, often simpler than two-stepDifficult, requires specialized reactorsExcellent, designed for scale-up
Key Advantage Highly reliable, vast literature precedentHigh efficiency, reduced wasteAccess to unique scaffolds, avoids α-haloketonesSuperior control, safety, and scalability
Key Disadvantage Use/isolation of unstable intermediates, multiple workupsCatalyst may be requiredSpecialized equipment needed, moderate yieldsHigh initial equipment cost

Conclusion and Recommendations

For the majority of laboratory-scale research and development, the Modern One-Pot Hantzsch Synthesis represents the most balanced and advantageous approach. It builds upon the reliability of the classical method while incorporating significant improvements in efficiency, safety, and environmental impact by avoiding the isolation of hazardous intermediates.[3][8] The protocol provided in this guide is a validated and robust starting point for accessing a wide range of 2-amino-4-alkyl-thiazole-5-carboxylic acids.

For process chemistry and large-scale manufacturing, transitioning to a Continuous Flow system is highly recommended. The unparalleled control over reaction conditions and inherent safety benefits make it the superior choice for producing these valuable intermediates consistently and at scale.[11]

The Photochemical Route , while currently more of a niche application, should be considered when conventional methods fail or when exploring novel chemical space, as it offers a fundamentally different and powerful disconnection.[10]

Ultimately, the selection of a synthetic route is a strategic decision. By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can confidently choose the pathway that best aligns with their scientific and logistical objectives.

References

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Research Square.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Ripain, I. H. A., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • ChemicalBook. (2022, January 24). Synthesis of Thiazole.
  • CUTM Courseware. (n.d.). Thiazole.
  • Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society, 79(10), 1189-1196.
  • LaPorte, M. G., et al. (2014). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Journal of Flow Chemistry, 4(3), 118-121.
  • Foroughifar, N., et al. (2015).
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Zheng, H., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • D'auria, M., & Emanuele, L. (2006). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 3(7), 536-538. [Link]

  • Wang, H., et al. (2016).
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. [Link]

  • Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Singh, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological-Planet-Life-Sciences, 1(1), 1-20. [Link]

Sources

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2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

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